molecular formula C16H17ClN2O4 B2706244 N'-[3-(3-chlorophenyl)-3-hydroxypropyl]-N-[(furan-2-yl)methyl]ethanediamide CAS No. 2034457-20-8

N'-[3-(3-chlorophenyl)-3-hydroxypropyl]-N-[(furan-2-yl)methyl]ethanediamide

Cat. No.: B2706244
CAS No.: 2034457-20-8
M. Wt: 336.77
InChI Key: PWTPWOLCZVSHCO-UHFFFAOYSA-N
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Description

N'-[3-(3-chlorophenyl)-3-hydroxypropyl]-N-[(furan-2-yl)methyl]ethanediamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a chlorophenyl group, a hydroxypropyl chain, and a furan-2-ylmethyl group, all connected through an oxalamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[3-(3-chlorophenyl)-3-hydroxypropyl]-N-[(furan-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate compounds, such as 3-chlorophenyl-3-hydroxypropylamine and furan-2-ylmethylamine. These intermediates are then reacted with oxalyl chloride to form the final oxalamide compound. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the oxalamide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and reactant concentrations are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and controlling the reaction conditions ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N'-[3-(3-chlorophenyl)-3-hydroxypropyl]-N-[(furan-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The oxalamide linkage can be reduced to form corresponding amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield 3-chlorophenyl-3-oxopropyl-N2-(furan-2-ylmethyl)oxalamide, while reduction of the oxalamide linkage can produce N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(furan-2-ylmethyl)amine.

Scientific Research Applications

N'-[3-(3-chlorophenyl)-3-hydroxypropyl]-N-[(furan-2-yl)methyl]ethanediamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N'-[3-(3-chlorophenyl)-3-hydroxypropyl]-N-[(furan-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to certain enzymes or receptors, modulating their activity. For example, the chlorophenyl group may interact with hydrophobic pockets in proteins, while the hydroxypropyl and furan-2-ylmethyl groups can form hydrogen bonds or other interactions with active sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N'-[3-(3-chlorophenyl)-3-hydroxypropyl]-N-[(furan-2-yl)methyl]ethanediamide is unique due to its combination of structural features, which confer specific chemical reactivity and biological activity. The presence of both the hydroxypropyl and oxalamide groups distinguishes it from other similar compounds, providing unique opportunities for its application in various fields.

Biological Activity

N'-[3-(3-chlorophenyl)-3-hydroxypropyl]-N-[(furan-2-yl)methyl]ethanediamide is a synthetic compound with potential therapeutic applications. Its structure includes a chlorophenyl group, a hydroxypropyl moiety, and a furan ring, which may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C17H20ClN2O4C_{17}H_{20}ClN_2O_4. The compound features several functional groups that may influence its reactivity and biological interactions.

PropertyValue
Molecular Weight348.81 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO and ethanol

The mechanism of action of this compound is hypothesized to involve the following pathways:

  • Receptor Binding : The compound may interact with specific receptors in cells, modulating signaling pathways involved in cell proliferation and apoptosis.
  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic processes, leading to altered cellular metabolism.
  • DNA/RNA Interaction : Potential interactions with nucleic acids could influence gene expression and cellular function.

Cytotoxicity Against Cancer Cell Lines

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The results indicate significant activity, particularly against colon cancer and leukemia cells.

Cell LineIC50 (µM)Mechanism of Action
HL-60 (Leukemia)0.5Induction of apoptosis via caspase activation
COLO 205 (Colon Cancer)0.8DNA fragmentation and cell cycle arrest
HSC-2 (Oral Carcinoma)1.5Modulation of apoptotic pathways

Case Studies

  • Study on HL-60 Cells : In a study involving HL-60 cells, treatment with the compound resulted in DNA fragmentation and activation of caspase-3, indicating an apoptotic effect. The concentration used was 0.5 µM, demonstrating high potency against this leukemic cell line .
  • Colon Cancer Study : Another study showed that this compound exhibited IC50 values in the submicromolar range against colon cancer cell lines COLO 205 and SW620, significantly outperforming standard chemotherapeutics like 5-fluorouracil .

Comparative Analysis with Similar Compounds

Comparative analysis with structurally similar compounds reveals that the unique combination of functional groups in this compound contributes to its enhanced biological activity.

Compound NameIC50 (µM)Notable Features
Compound A1.5Lacks furan ring
Compound B0.9Similar chlorophenyl substitution
This compound0.5Unique furan integration enhances potency

Properties

IUPAC Name

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-N'-(furan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4/c17-12-4-1-3-11(9-12)14(20)6-7-18-15(21)16(22)19-10-13-5-2-8-23-13/h1-5,8-9,14,20H,6-7,10H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWTPWOLCZVSHCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CCNC(=O)C(=O)NCC2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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